



STL1267: A Potent REV-ERB Agonist for Gene Expression Analysis via qPCR

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Compound of Interest		
Compound Name:	STL1267	
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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

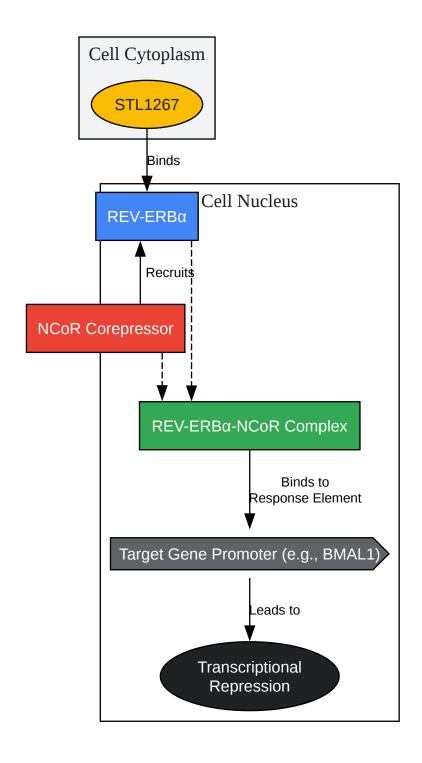
STL1267 is a potent, high-affinity, and specific synthetic agonist for the nuclear receptor REV-ERB.[1] As a key regulator of the circadian clock and metabolism, REV-ERB acts as a transcriptional repressor.[2][3] **STL1267** binds to the ligand-binding domain of REV-ERBα, facilitating the recruitment of the nuclear receptor corepressor (NCoR), which in turn leads to the repression of target gene transcription.[2][4][5] A primary and well-documented target of this repression is the core clock gene BMAL1.[2][6][7][8][9]

This document provides detailed protocols for utilizing **STL1267** to modulate gene expression and outlines the subsequent analysis using quantitative polymerase chain reaction (qPCR). The ability of **STL1267** to cross the blood-brain barrier also makes it a valuable tool for in vivo studies.[1][2][6][7]

Mechanism of Action

The mechanism of **STL1267** involves direct binding to REV-ERBα, which induces a conformational change that promotes the recruitment of the NCoR corepressor complex.[2][5] This complex then binds to REV-ERB response elements in the promoter regions of target genes, leading to transcriptional repression.





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Caption: STL1267 signaling pathway.

Quantitative Data Summary



The following tables summarize the key quantitative parameters of **STL1267** and its observed effects on gene expression in various cell lines.

Table 1: Binding Affinity and Potency of STL1267

Parameter	Value	Target	Cell Line
Ki	0.16 μΜ	REV-ERBα	-
EC50 (NCoR Recruitment)	0.13 μΜ	REV-ERBα	-
EC50 (Transcriptional Activation)	1.8 μΜ	REV-ERBα	HEK293

Data sourced from multiple studies.[1][2]

Table 2: Effect of STL1267 on Gene Expression in HepG2 Cells

Gene Target	Effect of STL1267 (5 μM, 24h)	Function
BMAL1	Decreased Expression	Core Clock Gene
Mtnd1	Increased Expression	Mitochondrial Function
Mtco1	Increased Expression	Mitochondrial Function
Vicad	Increased Expression	Fatty Acid Oxidation
Lcad	Increased Expression	Fatty Acid Oxidation
Scad	Increased Expression	Fatty Acid Oxidation
Lkb1	Increased Expression	Mitochondrial Biogenesis
Sirt1	Increased Expression	Mitochondrial Function
Nampt	Increased Expression	Mitochondrial Function
Ppargc1a	Increased Expression	Mitochondrial Biogenesis

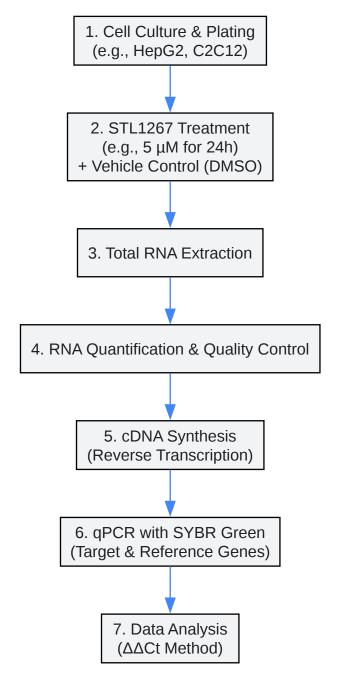


Data from studies on human hepatocarcinoma (HepG2) cells.[2][6]

Experimental Protocols

This section provides a detailed protocol for treating cells with **STL1267** and subsequently analyzing gene expression changes using a two-step RT-qPCR method.

Experimental Workflow Overview





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Caption: Workflow for qPCR analysis.

Protocol 1: Cell Treatment with STL1267

- Cell Culture: Culture HepG2 or C2C12 cells in appropriate media and conditions until they reach approximately 80% confluency.
- Plating: Seed the cells in 6-well plates at a density that will allow for optimal growth during the treatment period.
- Preparation of STL1267 Stock Solution: Prepare a stock solution of STL1267 in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution.
- Treatment: Once cells have adhered and are actively dividing, replace the medium with fresh
 medium containing the desired concentration of STL1267 (e.g., 5 μM).[2][6] Prepare a
 vehicle control by adding an equivalent volume of DMSO to a separate set of wells.
- Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).[2][6]
- Cell Viability (Optional but Recommended): It is advisable to perform a cell viability assay
 (e.g., crystal violet staining or MTT assay) to confirm that the chosen concentration of
 STL1267 is not cytotoxic. Studies have shown no adverse effects on HepG2 and C2C12 cell
 viability at concentrations up to 20 μM.[2][6][9]

Protocol 2: Two-Step RT-qPCR for Gene Expression Analysis

This protocol assumes the use of a SYBR Green-based detection method.[10][11]

A. Total RNA Extraction

- After incubation, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., Trizol or RNeasy kits).



- Proceed with the RNA extraction according to the manufacturer's protocol.
- Elute the purified RNA in RNase-free water.
- B. RNA Quantification and Quality Control
- Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0.
- (Optional) Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Bioanalyzer).
- C. cDNA Synthesis (Reverse Transcription)
- In an RNase-free tube, combine the following components (example volumes):
 - Total RNA: 1 μg
 - o Oligo(dT) or Random Hexamers: 1 μl
 - dNTPs: 1 μl
 - RNase-free water: to a total volume of 10 μl
- Incubate at 65°C for 5 minutes, then place on ice.
- · Add the following:
 - 5X Reverse Transcriptase Buffer: 4 μl
 - Reverse Transcriptase Enzyme: 1 μl
 - RNase Inhibitor: 1 μl
- Incubate at 42°C for 50-60 minutes.
- Inactivate the enzyme by heating to 70°C for 15 minutes.[10]
- The resulting cDNA can be stored at -20°C.



D. Quantitative PCR (qPCR)

- Prepare the qPCR Reaction Mix: For each sample and primer set, prepare a master mix. A typical 20 μl reaction includes:
 - 2X SYBR Green qPCR Master Mix: 10 μl
 - Forward Primer (10 μM): 0.5 μl
 - Reverse Primer (10 μM): 0.5 μl
 - Diluted cDNA (from step C): 2-5 μl
 - Nuclease-free water: to 20 μl
- Primer Design: Ensure primers are designed to span an exon-exon junction to avoid amplification of genomic DNA. Primer melting temperatures (Tm) should be between 60-62°C, and the amplicon length should be between 70-200 bp.[12]
- Set up the qPCR Plate: Aliquot the master mix into a 96-well qPCR plate. Add the corresponding cDNA to each well. Include the following controls:
 - No-Template Control (NTC): For each primer set to detect contamination.
 - Reference Gene(s): Use at least one stably expressed reference gene (e.g., GAPDH, ACTB) for normalization.
- Run the qPCR Instrument: Use a standard three-step cycling protocol:
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing: 60°C for 30 seconds
 - Extension: 72°C for 30 seconds



Melt Curve Analysis: To verify the specificity of the amplified product.

E. Data Analysis

- Determine the Ct values: The cycle threshold (Ct) is the cycle number at which the fluorescence signal crosses a defined threshold.[13]
- Relative Quantification (ΔΔCt Method):
 - Normalize to Reference Gene: For each sample, calculate the ΔCt:
 - ∆Ct = Ct(target gene) Ct(reference gene)
 - Normalize to Control: Calculate the ΔΔCt:
 - $\Delta\Delta$ Ct = Δ Ct(**STL1267** treated) Δ Ct(Vehicle control)
 - Calculate Fold Change:
 - Fold Change = $2^{-\Delta}$

Conclusion

STL1267 is a powerful research tool for investigating the role of REV-ERB in various physiological and pathological processes. By following the detailed protocols provided, researchers can effectively modulate the expression of REV-ERB target genes and accurately quantify these changes using RT-qPCR. This approach is valuable for studies in circadian biology, metabolism, inflammation, and oncology.

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Methodological & Application





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